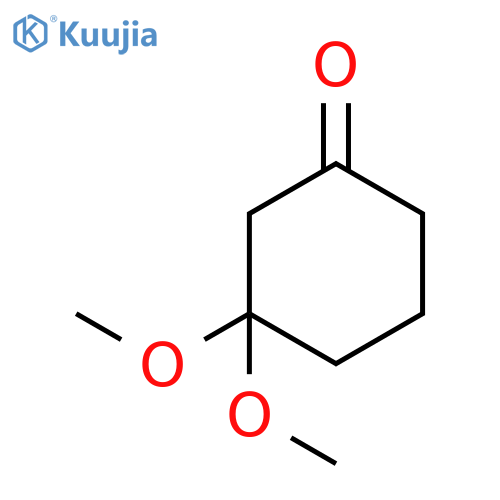

Cas no 868171-36-2 (Cyclohexanone, 3,3-dimethoxy-)

Cyclohexanone, 3,3-dimethoxy- structure

商品名:Cyclohexanone, 3,3-dimethoxy-

CAS番号:868171-36-2

MF:C8H14O3

メガワット:158.194962978363

CID:4263853

Cyclohexanone, 3,3-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6491463-1.0g |

3,3-dimethoxycyclohexan-1-one |

868171-36-2 | 1.0g |

$0.0 | 2022-12-11 |

Cyclohexanone, 3,3-dimethoxy- 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

868171-36-2 (Cyclohexanone, 3,3-dimethoxy-) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量